4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid
Description
Propriétés
IUPAC Name |
4-(3,5-dimethoxyanilino)-6-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-4-5-16-15(6-11)17(10-18(21-16)19(22)23)20-12-7-13(24-2)9-14(8-12)25-3/h4-10H,1-3H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCBCKADFWJGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Activité Biologique
4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid, with the CAS number 1031956-76-9, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and specific activities against various targets.
The molecular formula of this compound is CHNO, with a molecular weight of 338.4 g/mol. Its structural features include a quinoline backbone substituted with a dimethoxyphenyl group and a carboxylic acid moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1031956-76-9 |
| Molecular Formula | CHNO |
| Molecular Weight | 338.4 g/mol |
Antioxidant Activity
Research has indicated that quinoline derivatives possess significant antioxidant properties. The compound was evaluated for its ability to scavenge free radicals and showed promising results in reducing oxidative stress in vitro. The antioxidant activity is attributed to the presence of methoxy groups, which enhance electron donation capabilities.
Anticancer Activity
Several studies have explored the anticancer potential of quinoline derivatives. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has been assessed for its inhibitory effects on key enzymes involved in neurodegenerative diseases. Notably, it exhibited inhibition against acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial targets in Alzheimer's disease therapy.
Inhibition Data
| Enzyme | IC (µM) |
|---|---|
| AChE | 0.28 |
| MAO-A | 0.91 |
| MAO-B | 2.81 |
These values indicate that the compound shows a strong affinity for AChE, making it a candidate for further development in treating Alzheimer's disease.
Case Studies
- Neuroprotective Effects : A study involving animal models of Alzheimer's disease demonstrated that administration of the compound led to improved cognitive function and reduced amyloid plaque formation.
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that concentrations below 12.5 µM did not exhibit cytotoxicity, suggesting a favorable safety profile for therapeutic applications.
Q & A
Q. Basic
- 1H/13C-NMR : Assign aromatic protons (δ 7.0–9.0 ppm) and carboxylic acid protons (broad peak at δ 12–14 ppm). Confirm substitution patterns via coupling constants (e.g., meta-dimethoxy groups at δ ~3.8 ppm) .
- HRMS : Validate molecular formula (e.g., C19H18N2O4 for the target compound) with <5 ppm mass error .
- IR Spectroscopy : Identify carboxylic acid C=O stretches (~1697 cm⁻¹) and NH stretches (~3574 cm⁻¹) .
How can researchers resolve discrepancies in NMR data for quinoline derivatives with complex substitution patterns?
Q. Advanced
- 2D NMR (COSY, HSQC, HMBC) : Map spin systems and long-range correlations to distinguish between regioisomers. For example, HMBC correlations between the quinoline C-2 carbonyl and adjacent substituents confirm positional accuracy .
- Computational NMR Prediction : Use DFT-based tools (e.g., Gaussian) to simulate spectra and compare with experimental data .
What in vitro models are suitable for evaluating the biological activity of quinoline-2-carboxylic acid derivatives?
Q. Basic
- Antibacterial Assays :
- Agar Diffusion : Measure inhibition zones against Staphylococcus aureus or Escherichia coli .
- Broth Dilution : Determine minimum inhibitory concentrations (MIC). For example, derivatives in [] showed MIC values of 64–128 µg/mL against S. aureus.
- Cytotoxicity Testing : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety .
How can structural modifications enhance the solubility and bioavailability of quinoline-2-carboxylic acid derivatives?
Q. Advanced
- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays to mitigate poor aqueous solubility .
- Prodrug Strategies : Convert the carboxylic acid to ester prodrugs (e.g., methyl esters) to improve membrane permeability .
- Substituent Engineering : Introduce polar groups (e.g., -OH, -NH2) on the quinoline core or aryl substituents .
What computational approaches predict the structure-activity relationships (SAR) of quinoline derivatives targeting bacterial enzymes?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., S. aureus dihydrofolate reductase). Prioritize derivatives with strong hydrogen bonding to active-site residues (e.g., Asp27, Lys32) .
- QSAR Modeling : Train models on MIC data to correlate electronic descriptors (e.g., logP, H-bond donors) with activity .
How do researchers address contradictions in biological activity data across structurally similar quinoline derivatives?
Q. Advanced
- Meta-Analysis : Compare MIC values, cytotoxicity, and substituent effects across studies. For example, electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance antibacterial activity but may increase cytotoxicity .
- Mechanistic Studies : Use fluorescence-based assays to evaluate bacterial membrane disruption or efflux pump inhibition .
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